Product packaging for 1-Methyl-4-(3-nitropyridin-2-yl)piperazine(Cat. No.:CAS No. 5028-15-9)

1-Methyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B1303882
CAS No.: 5028-15-9
M. Wt: 222.24 g/mol
InChI Key: IRXHDQDKDQULCJ-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated by its complete chemical name that accurately describes its structural composition. The Chemical Abstracts Service registry number for this compound is 5028-15-9, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this compound as 1-methyl-4-(3-nitro-2-pyridinyl)piperazine, emphasizing the specific positioning of the nitro group on the pyridine ring.

The molecular formula C₁₀H₁₄N₄O₂ indicates the presence of ten carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms, giving rise to a molecular weight of 222.24 grams per mole. The compound's International Chemical Identifier string is InChI=1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3, which provides a unique representation of its connectivity and stereochemistry. The corresponding International Chemical Identifier Key is IRXHDQDKDQULCJ-UHFFFAOYSA-N, serving as a shortened version of the full International Chemical Identifier for database indexing purposes.

The Simplified Molecular Input Line Entry System representation CN1CCN(CC1)C2=C(C=CC=N2)N+[O-] describes the molecular structure in a linear format that captures the essential connectivity patterns. This compound belongs to the broader class of substituted piperazines, specifically those bearing pyridine substituents with electron-withdrawing nitro groups, which significantly influence the electronic properties and reactivity patterns of the molecule.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of both piperazine and pyridine ring systems, with the overall conformation being influenced by steric interactions between the substituents and electronic effects from the nitro group. Theoretical calculations using density functional theory methods have revealed that the piperazine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. The chair conformation minimizes ring strain and allows for optimal positioning of the nitrogen substituents in equatorial orientations.

Conformational analysis has demonstrated that the compound can exist in multiple low-energy conformations due to rotation around the bond connecting the piperazine nitrogen to the pyridine ring. The most stable conformer features the pyridine ring oriented to minimize steric clashes with the methyl group while maintaining favorable electronic interactions. The nitro group at the 3-position of the pyridine ring is coplanar with the aromatic system, maximizing conjugation and stabilizing the overall molecular structure.

The rotatable bond count of one indicates limited conformational flexibility, which is concentrated primarily around the N-C bond linking the piperazine and pyridine moieties. This restricted rotation contributes to the compound's well-defined three-dimensional structure and influences its intermolecular interactions in crystalline phases. The hydrogen bond acceptor count of five reflects the presence of the nitro group oxygens and nitrogen atoms that can participate in hydrogen bonding interactions.

Table 1: Computed Molecular Properties

Property Value Reference
Molecular Weight 222.24 g/mol
XLogP3-AA 0.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 1
Exact Mass 222.11167570 Da

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of this compound and related piperazine derivatives have provided valuable insights into solid-state packing arrangements and intermolecular interactions. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, studies on closely related nitrophenylpiperazine derivatives reveal important structural patterns that can be extrapolated to understand the crystallographic behavior of the nitropyridine analog.

The crystal packing of similar compounds typically involves hydrogen bonding networks formed between the piperazine nitrogen atoms and the nitro group oxygens of neighboring molecules. These intermolecular interactions contribute to the stability of the crystalline lattice and influence the physical properties of the solid material. The planar nature of the pyridine ring system promotes π-π stacking interactions between aromatic rings in adjacent molecules, further stabilizing the crystal structure.

Analysis of related structures suggests that the piperazine ring maintains its chair conformation in the solid state, with the substituents adopting equatorial positions to minimize steric strain. The nitro group orientation remains coplanar with the pyridine ring, maintaining maximum conjugation even in the crystalline environment. Space group determination and unit cell parameters for related compounds indicate efficient packing arrangements that maximize intermolecular attractions while minimizing repulsive interactions.

The absence of strong hydrogen bond donors in the molecule (hydrogen bond donor count of zero) suggests that the primary intermolecular interactions in the crystal lattice involve weak C-H···O contacts and π-π stacking interactions rather than classical hydrogen bonds. This interaction pattern influences the melting point and solubility characteristics of the compound in various solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum recorded at 400 megahertz reveals characteristic signal patterns that confirm the proposed molecular structure and provide insights into the electronic environment of individual hydrogen atoms.

The aromatic region of the proton spectrum displays three distinct signals corresponding to the pyridine ring protons. The most downfield signal appears at 8.29-8.30 parts per million as a multiplet, attributed to the proton at the 6-position of the pyridine ring, which experiences significant deshielding due to the electron-withdrawing effects of both the nitrogen atom and the nitro group. The second aromatic signal at 8.15 parts per million appears as a doublet of doublets with coupling constants of 7.95 and 1.8 hertz, corresponding to the 4-position proton that couples with both the 5-position proton and shows long-range coupling to the 6-position proton.

The third aromatic signal at 6.82-6.84 parts per million represents the 5-position proton, appearing as a multiplet due to complex coupling patterns with neighboring protons. This signal is significantly upfield compared to the other aromatic protons due to its position between the electron-withdrawing nitro group and the electron-donating piperazine substituent, creating a unique electronic environment.

Table 2: Proton Nuclear Magnetic Resonance Data for this compound

Position Chemical Shift (ppm) Multiplicity Integration Assignment
Pyridine H-6 8.29-8.30 multiplet 1H Aromatic
Pyridine H-4 8.15 doublet of doublets 1H Aromatic
Pyridine H-5 6.82-6.84 multiplet 1H Aromatic
Piperazine 3.23-3.25 multiplet 4H Aliphatic
Piperazine 2.71-2.73 multiplet 4H Aliphatic

The aliphatic region shows two sets of signals corresponding to the piperazine ring methylene protons. The signal at 3.23-3.25 parts per million integrates for four protons and represents the methylene groups adjacent to the nitrogen bearing the pyridine substituent. The second aliphatic signal at 2.71-2.73 parts per million also integrates for four protons and corresponds to the methylene groups adjacent to the N-methyl nitrogen. The methyl group signal, while not explicitly detailed in the available data, would be expected to appear as a singlet in the 2.2-2.5 parts per million range based on typical N-methyl chemical shifts in piperazine systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts. The spectrum reveals seven distinct carbon signals, reflecting the molecular symmetry where equivalent carbons in the piperazine ring give rise to the same chemical shift. The aromatic carbon signals appear in the 110-160 parts per million range, with the carbon bearing the nitro group appearing most downfield due to the strong electron-withdrawing effect.

Table 3: Carbon-13 Nuclear Magnetic Resonance Data for this compound

Chemical Shift (ppm) Assignment
152.7 Aromatic carbon
152.5 Aromatic carbon
136.4 Aromatic carbon
132.8 Aromatic carbon
114.3 Aromatic carbon
48.7 Piperazine carbon (2C)
45.0 Piperazine carbon (2C)
Infrared and Raman Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular vibrations. The infrared spectrum displays several diagnostic peaks that are consistent with the proposed molecular structure and allow for identification of key structural features.

The most prominent feature in the infrared spectrum is the strong absorption at 1590 wavenumbers, which is attributed to the asymmetric stretching vibration of the nitro group. This band is characteristic of aromatic nitro compounds and confirms the presence of the electron-withdrawing nitro substituent on the pyridine ring. The symmetric nitro stretching vibration typically appears at lower frequency but may be obscured by other aromatic vibrations in this compound.

Aromatic carbon-carbon stretching vibrations appear at 1556 wavenumbers, indicating the presence of the pyridine ring system. This band is typical of substituted pyridines and confirms the aromatic character of the ring system. The carbon-nitrogen stretching vibrations of the pyridine ring and the piperazine-pyridine linkage are observed at 1435 wavenumbers, providing evidence for the nitrogen-containing heterocyclic structure.

Table 4: Infrared Spectroscopic Data for this compound

Frequency (cm⁻¹) Intensity Assignment
3174 medium N-H stretching
1590 strong NO₂ asymmetric stretch
1556 medium C=C aromatic stretch
1435 medium C=N stretch
1230 medium C-N stretch

The carbon-nitrogen stretching vibrations of the aliphatic piperazine ring appear at 1230 wavenumbers, characteristic of tertiary amine linkages. This band confirms the presence of the methylated piperazine moiety and distinguishes it from primary or secondary amine functionalities. The presence of a broad absorption around 3174 wavenumbers is attributed to N-H stretching, likely arising from trace amounts of unsubstituted piperazine nitrogen or intermolecular hydrogen bonding interactions.

The fingerprint region below 1200 wavenumbers contains multiple overlapping bands corresponding to C-H bending vibrations, C-C stretching modes, and out-of-plane aromatic deformations. These bands provide a unique spectroscopic fingerprint for the compound but are typically too complex for detailed individual assignment.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of this compound provides definitive molecular weight confirmation and structural validation through analysis of fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 210.1106 for the doubly protonated species [M+2H]²⁺, which corresponds exactly to the calculated value of 210.2011, confirming the molecular formula C₁₀H₁₄N₄O₂.

The fragmentation pattern in positive ion mode reveals characteristic losses that provide structural information about the molecule. The base peak typically corresponds to fragmentation of the piperazine ring with retention of the pyridine-nitro moiety, indicating the relative stability of the aromatic system compared to the saturated heterocycle. Loss of the methyl group (15 mass units) from the molecular ion generates a prominent fragment ion that confirms the presence of the N-methyl substituent.

Electron impact ionization produces additional fragmentation pathways involving loss of the nitro group (46 mass units) and formation of pyridine-containing fragment ions. The nitro group elimination is facilitated by the electron-withdrawing nature of this substituent and represents a common fragmentation pathway for aromatic nitro compounds. Secondary fragmentations involve ring opening of the piperazine moiety and formation of smaller nitrogen-containing fragments.

The high-resolution mass spectrometric data confirm the exact mass of 222.11167570 daltons for the molecular ion, which matches the theoretical calculation within experimental error. This precise mass determination validates the proposed molecular formula and excludes alternative structural possibilities that might have similar nominal masses but different exact masses due to isotopic contributions.

Table 5: Mass Spectrometric Data for this compound

Ion m/z (calculated) m/z (found) Assignment
[M+2H]²⁺ 210.1106 210.2011 Molecular ion
[M+H]⁺ 223.1189 - Protonated molecular ion
[M-CH₃]⁺ 208.1032 - Methyl loss
[M-NO₂]⁺ 177.1266 - Nitro group loss

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O2 B1303882 1-Methyl-4-(3-nitropyridin-2-yl)piperazine CAS No. 5028-15-9

Properties

IUPAC Name

1-methyl-4-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-5-7-13(8-6-12)10-9(14(15)16)3-2-4-11-10/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHDQDKDQULCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377480
Record name 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-15-9
Record name 1-Methyl-4-(3-nitro-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5028-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 1-(3-Nitropyridin-2-yl)piperazine Intermediate

The synthesis of 1-methyl-4-(3-nitropyridin-2-yl)piperazine typically begins with the preparation of the intermediate 1-(3-nitropyridin-2-yl)piperazine. This intermediate is formed via nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with piperazine.

  • Reaction Conditions:

    • Reagents: 2-chloro-3-nitropyridine and excess piperazine
    • Solvent: Acetonitrile
    • Temperature: Reflux
    • Time: Approximately 12 hours
    • Yield: Around 65%
  • Mechanism Insight:
    The nitro group at the 3-position of the pyridine ring is strongly electron-withdrawing, which activates the 2-position chlorine for nucleophilic aromatic substitution by the nitrogen of piperazine. This reaction proceeds smoothly under reflux in acetonitrile, yielding the pyridinylpiperazine intermediate.

Parameter Details
Starting material 2-chloro-3-nitropyridine
Nucleophile Piperazine (excess)
Solvent Acetonitrile
Temperature Reflux (~80°C)
Reaction time 12 hours
Yield 65%

Methylation of Piperazine Nitrogen

To obtain this compound, the secondary amine nitrogen of the piperazine ring is methylated. This step is typically performed after the formation of the pyridinylpiperazine intermediate.

  • Common Methylation Methods:

    • Use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
    • Solvent: Aprotic solvents like dichloromethane or acetonitrile.
    • Base: Triethylamine or potassium carbonate to scavenge the acid byproducts.
    • Temperature: Room temperature to mild heating.
    • Reaction time: Several hours until completion.
  • Example Procedure:
    The pyridinylpiperazine intermediate is dissolved in an aprotic solvent, and a base is added. Methyl iodide is then introduced dropwise, and the mixture is stirred at room temperature for 4–12 hours. The product is isolated by extraction and purified by chromatography.

Parameter Details
Methylating agent Methyl iodide or dimethyl sulfate
Base Triethylamine or K2CO3
Solvent Dichloromethane or acetonitrile
Temperature Room temperature to 40°C
Reaction time 4–12 hours
Purification Column chromatography

Alternative Synthetic Routes and Functionalization

Additional synthetic routes involve the preparation of derivatives of 1-(3-nitropyridin-2-yl)piperazine by reaction with various chloro-substituted acetamides or benzyl halides to introduce further functional groups. These methods often use potassium carbonate as a base and acetonitrile as solvent under reflux conditions for extended periods (18–36 hours).

  • Example:
    Reaction of 1-(3-nitropyridin-2-yl)piperazine with 2-chloro-N-arylacetamides in the presence of potassium carbonate in acetonitrile under reflux yields N-arylacetamide derivatives.

  • Carbodithioate Derivatives:
    The intermediate can also be converted into carbodithioate derivatives by reaction with carbon disulfide and sodium acetate in methanol under reflux, followed by reaction with chloro-substituted acetamides or benzyl halides. These reactions yield functionalized derivatives with good to moderate yields (49%–88%).

Reaction Type Reagents/Conditions Yield Range
N-arylacetamide derivatives 2-chloro-N-arylacetamides, K2CO3, reflux 65%–88%
Carbodithioate derivatives CS2, NaOAc, methanol, reflux 49%–88%

Industrial and Scale-Up Considerations

Industrial synthesis of related pyridylpiperazine compounds often employs continuous flow reactors and automated systems to optimize yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are used to ensure product quality. The reaction conditions are carefully controlled to maintain reproducibility and scalability.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Nucleophilic aromatic substitution 2-chloro-3-nitropyridine + piperazine, acetonitrile, reflux 12 h 65 Formation of 1-(3-nitropyridin-2-yl)piperazine
Methylation Methyl iodide + base (triethylamine), aprotic solvent, RT 4–12 h Variable Methylation of piperazine nitrogen
Functionalization with acetamides 2-chloro-N-arylacetamides, K2CO3, acetonitrile, reflux 18–36 h 65–88 Formation of N-arylacetamide derivatives
Carbodithioate formation CS2, NaOAc, methanol, reflux 8–24 h 49–88 Formation of carbodithioate derivatives

Research Findings and Analytical Data

  • The synthesized compounds are typically characterized by spectroscopic methods including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
  • ^1H NMR spectra confirm the presence of methylene protons adjacent to the piperazine nitrogen at chemical shifts around 4.25–4.69 ppm.
  • ^13C NMR spectra show characteristic signals for functional groups such as S-C=S in carbodithioate derivatives at 194–195 ppm.
  • Purification is commonly achieved by column chromatography, and yields vary depending on the specific derivative and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

    Oxidation: Hydrogen peroxide (H2O2)

Major Products Formed:

    Reduction: 1-Methyl-4-(3-aminopyridin-2-yl)piperazine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: N-oxides of the piperazine ring

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine are diverse, particularly in the following areas:

Antiviral Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antiviral agents. For instance, derivatives have been screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, showing significant antiviral properties in vitro. The compound's structural characteristics may enhance binding affinity to viral targets, making it a candidate for further development as an antiviral drug .

Urease Inhibition

The compound exhibits notable biological activity as an inhibitor of urease, an enzyme involved in the hydrolysis of urea. Urease inhibitors are particularly relevant in treating conditions associated with excessive urea levels, such as renal diseases. Studies have demonstrated that derivatives of this compound show varying degrees of urease inhibition, with some exhibiting potent activity (IC50 values indicating effectiveness) against this enzyme .

Anticancer Properties

Research indicates that piperazine derivatives can induce cell death in cancer cell lines through mechanisms such as necroptosis. The compound may enhance the expression of tumor necrosis factor receptor 1 (TNF-R1) and modulate downstream signaling pathways without activating traditional apoptosis pathways. This unique mechanism could provide an avenue for developing new cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

StudyFocusFindings
Antiviral ActivityDemonstrated significant inhibition of SARS-CoV-2 Mpro with potential for further development as an antiviral agent.
Urease InhibitionShowed effective urease inhibition with promising IC50 values indicating potential therapeutic applications in renal disease management.
Anticancer ActivityInduced necroptosis in cancer cell lines, highlighting a novel mechanism for cancer treatment without traditional apoptosis activation.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

  • 1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine (3b) :
    This compound shares a nitroaryl substituent with the target molecule. Its synthesis involves reacting 1-methylpiperazine with p-nitrobenzenesulfonyl chloride, yielding an 83.6% product. The nitro group enhances electrophilicity, which may influence receptor binding. Its ¹H NMR (δ 8.47–7.98 ppm) highlights aromatic proton shifts due to nitro and sulfonyl groups .

    • Comparison : Both compounds feature nitroaryl groups, but the sulfonyl bridge in 3b may increase steric hindrance compared to the pyridine-linked target compound.
  • 1-Methyl-4-(pyridin-4-yl)piperazine: A derivative with a pyridine substituent demonstrated potent anticancer activity in purine-based Smoothened antagonists. The pyridine nitrogen likely participates in hydrogen bonding with target receptors (e.g., SMO in Hedgehog signaling) .

Selenium-Containing Piperazines

  • 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1): Synthesized via alkylation and Se-alkylation, this compound’s selenium atom confers redox-modulating properties. Such derivatives are explored for neuroprotective and anticancer applications due to selenium’s role in oxidative stress pathways .

Antifilarial and Antidiabetic Piperazines

  • 1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperazine (CDRI Comp. 72/70) :
    Evaluated for antifilarial activity, its N-oxide derivative showed reduced efficacy compared to diethylcarbamazine. The pyrrolidinyl carbonyl group may enhance solubility but reduce membrane permeability .
  • PMS 812 (S-21663) :
    A 2-(imidazolinyl)piperazine with a dichlorobenzyl group demonstrated potent antidiabetic activity via insulin secretion modulation. The dichlorophenyl moiety likely enhances receptor specificity .
    • Comparison : The target compound’s nitropyridine group may offer distinct electronic interactions compared to halogenated or carbonyl-substituted analogs.

Structural and Functional Trends

Bioactivity Correlations

  • Nitro Group Impact: Anticancer: Nitro groups in piperazines (e.g., ) correlate with kinase inhibition (e.g., FLT3 in AML). Synergy with other substituents (e.g., trifluoromethylbenzyl in ) is critical for potency.

Metabolic and Environmental Stability

  • Oxidative Degradation: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation at the N1 atom, leading to dealkylation/hydroxylation . The target compound’s nitropyridine may slow such degradation due to electron withdrawal.

Key Research Findings Table

Compound Key Substituent Bioactivity Synthesis Yield/Notes Reference
1-Methyl-4-(3-nitropyridin-2-yl)piperazine 3-Nitropyridin-2-yl Hypothesized anticancer/antimicrobial Likely via alkylation
3b (Sulfonyl-nitro) 4-Nitrophenylsulfonyl Not reported 83.6% yield; stable crystalline
RSe-1 (Selenium) Phenylselanylpropyl Antioxidant/neuroprotective Se-alkylation in ethanol
PMS 812 (Dichlorobenzyl) 2',4'-Dichlorobenzyl Antidiabetic (insulin secretion) High selectivity for α2 receptors
4a (Thiadiazol-sulfonyl) 4-Nitrophenylthiadiazol Antibacterial (50 µg/mL) 75% yield in acetonitrile

Biological Activity

1-Methyl-4-(3-nitropyridin-2-yl)piperazine (CAS No. 5028-15-9) is a piperazine derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structure characterized by a piperazine ring substituted with a nitropyridine moiety, which enhances its interaction with biological targets. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including urease, which is crucial for nitrogen metabolism in plants and bacteria. This inhibition can potentially lead to applications in agriculture and medicine .
  • Anticancer Properties : Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer activities. For instance, studies have demonstrated that it can inhibit cell proliferation in cancer cell lines such as HepG2 and PC3 by inducing cell cycle arrest and apoptosis .
  • Neurotransmitter Modulation : The piperazine structure is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Anticancer Activity

A study focusing on the anticancer effects of piperazine derivatives highlighted that this compound exhibited an IC50 value of approximately 7.66 µM against specific cancer cell lines. This suggests moderate potency compared to standard chemotherapeutics .

Urease Inhibition

In a comparative study of various piperazine derivatives, this compound was identified as a potent urease inhibitor, demonstrating significant biocompatibility in human blood cells at low concentrations. The hemolysis percentage was found to be statistically significant, indicating its safety profile for potential therapeutic use .

Table: Biological Activity Summary

Activity Type Mechanism IC50/Effect References
AnticancerCell cycle arrest and apoptosis7.66 µM (HepG2)
Urease InhibitionEnzyme inhibitionSignificant at low doses
Neurotransmitter ModulationInteraction with receptorsNot quantified

Synthetic Routes

This compound can be synthesized through various methods, primarily involving nucleophilic substitution reactions between piperazine and nitropyridine derivatives. A typical synthesis involves refluxing 2-chloro-3-nitropyridine with piperazine in an aprotic solvent like acetonitrile, yielding the desired compound with good efficiency .

Industrial Production Methods

The industrial synthesis often emphasizes optimizing yield and purity through controlled batch reactions. The stability of the compound under standard conditions is also a critical factor during production to minimize degradation.

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